

In-Depth Technical Guide: Binding Affinity of GSK8814 to ATAD2B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the chemical probe **GSK8814** to the ATAD2B bromodomain. It includes quantitative binding data, detailed experimental methodologies for key assays, and a visualization of the putative regulatory pathway of ATAD2B.

Quantitative Binding Affinity Data

GSK8814 is a potent and selective inhibitor of the ATAD2 and ATAD2B bromodomains. The following tables summarize the key binding affinity and potency values determined by various biochemical and biophysical assays.



Parameter	ATAD2B Value	ATAD2 Value	Assay Method	Reference
pIC50	7.7	7.3	TR-FRET	[1]
IC50 (μM)	-	0.059	-	[2]
pKd	-	8.1	Isothermal Titration Calorimetry (ITC)	[1]
Kd (nM)	-	8	Isothermal Titration Calorimetry (ITC)	[1]
pKi	-	8.9	BROMOscan	[1]
EC50 (μM)	-	2	NanoBRET	

Selectivity Data for GSK8814:

Target	pIC50	Selectivity vs. ATAD2	Assay Method	Reference
BRD4 BD1	4.6	>500-fold	TR-FRET	_
BRD2 BD1/BD2	4.4 / <4.3	-	TR-FRET	-

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of **GSK8814** to ATAD2B are outlined below. These protocols are based on the descriptions provided in the primary literature.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Methodology:



- Protein Preparation: The ATAD2 bromodomain (residues 981-1108) is expressed as a GST-fusion protein in E. coli and purified by affinity chromatography followed by size-exclusion chromatography. The final protein is dialyzed into the ITC buffer.
- Ligand Preparation: **GSK8814** is dissolved in 100% DMSO to create a stock solution, which is then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in the sample cell is kept below 5%.
- ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
- Instrumentation: A MicroCal PEAQ-ITC or equivalent instrument is used.
- · Experimental Parameters:
 - Temperature: 25°C
 - Syringe Concentration (GSK8814): 100 μM
 - Cell Concentration (ATAD2): 10 μM
 - Injection Volume: 2 μL
 - Number of Injections: 19
 - Spacing between Injections: 150 seconds
 - Stirring Speed: 750 rpm
- Data Analysis: The raw titration data is integrated and fitted to a single-site binding model using the instrument's software to determine the Kd, n, and ΔH.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the target protein.

Methodology:



Reagents:

- ATAD2B Bromodomain: Recombinant human ATAD2B bromodomain (e.g., residues 981-1108) tagged with GST.
- Biotinylated Histone Peptide: A biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide.
- Europium-labeled Anti-GST Antibody (Donor): An antibody that specifically binds to the GST tag on the ATAD2B protein.
- Streptavidin-conjugated Allophycocyanin (APC) (Acceptor): Binds to the biotinylated histone peptide.
- Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

Procedure:

- Add ATAD2B-GST, biotinylated H4K12ac peptide, and Europium-labeled anti-GST antibody to the wells of a 384-well plate and incubate.
- Add serial dilutions of GSK8814 or DMSO vehicle control.
- Add Streptavidin-APC and incubate to allow for binding to reach equilibrium.
- Detection: The plate is read on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
- Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. The data is then normalized to the controls and fitted to a four-parameter logistic equation to determine the pIC50.

BROMOscan™ Assay

BROMOscan is a proprietary competition binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

Methodology:



 Principle: The assay utilizes a DNA-tagged ATAD2 bromodomain, an immobilized ligand, and a test compound (GSK8814). The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.

Procedure:

- The DNA-tagged ATAD2 bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of GSK8814.
- After an incubation period to reach equilibrium, the unbound protein is washed away.
- The amount of bound bromodomain is determined by qPCR.
- Data Analysis: The results are reported as a percentage of the DMSO control, and the pKi is calculated from the dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.

Methodology:

- Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET)
 between a NanoLuc® luciferase-tagged ATAD2 protein (donor) and a fluorescently labeled
 tracer that binds to the ATAD2 bromodomain (acceptor). A test compound competes with the
 tracer for binding to ATAD2, leading to a decrease in the BRET signal.
- Cell Line: HEK293 cells are typically used.

Procedure:

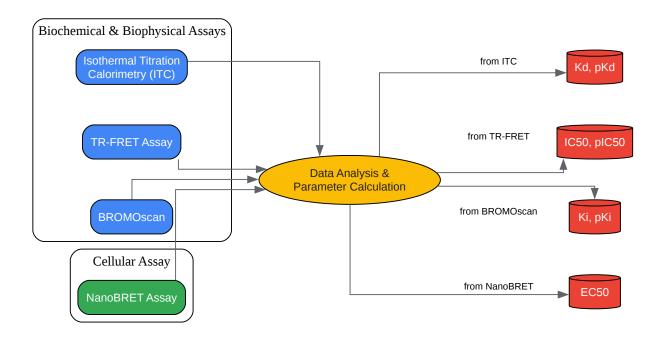
- HEK299 cells are transiently transfected with a vector expressing the NanoLuc®-ATAD2 bromodomain fusion protein.
- The transfected cells are seeded into 96-well plates.
- A cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is added to the cells.



- Serial dilutions of **GSK8814** are added, and the plate is incubated.
- The NanoBRET™ Nano-Glo® Substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured.
- Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the concentration of GSK8814 to determine the EC50 value.

Visualizations

Experimental Workflow for Binding Affinity Determination



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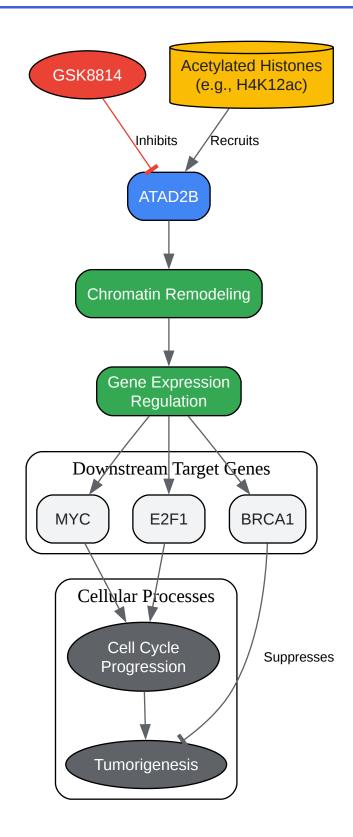
Caption: Workflow for determining the binding affinity of **GSK8814** to ATAD2B.



Putative Regulatory Pathway of ATAD2B

ATAD2B, a bromodomain-containing protein, functions as a "reader" of histone acetylation marks, thereby playing a role in chromatin remodeling and gene expression regulation. Its high homology to ATAD2 suggests it may regulate similar downstream targets involved in cell cycle progression and oncogenesis. Inhibition of ATAD2B by **GSK8814** is hypothesized to disrupt these processes.





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